An In-depth Technical Guide to the Chemical Properties of 5-Sec-butyl-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Sec-butyl-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and potential applications of 5-Sec-butyl-2-hydroxybenzaldehyde (CAS No. 59893-28-6). As a substituted salicylaldehyde, this compound holds significant potential as a versatile building block in the synthesis of novel organic materials, ligands for catalysis, and biologically active molecules. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the manipulation and utilization of this chemical entity. The narrative balances established principles of organic chemistry with predictive analysis based on the well-characterized behavior of analogous structures, providing a robust framework for future research and development.
Introduction: The Significance of Substituted Salicylaldehydes
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are a cornerstone of modern organic synthesis. The unique juxtaposition of a hydroxyl and an aldehyde group on an aromatic ring imparts a rich and tunable reactivity profile. The intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen influences the molecule's conformation and modulates the electrophilicity of the aldehyde.[1] This inherent reactivity makes salicylaldehydes critical precursors for a vast array of molecular architectures, including Schiff bases, coumarins, and complex ligands for metal catalysts.[1]
The introduction of substituents onto the aromatic ring, such as the sec-butyl group at the 5-position, allows for the fine-tuning of the molecule's physical and chemical properties. The alkyl group can influence solubility, steric hindrance, and electronic effects, thereby impacting reaction kinetics and the properties of downstream products. This guide focuses specifically on 5-Sec-butyl-2-hydroxybenzaldehyde, a less-common isomer that offers unique steric and electronic properties compared to its tert-butyl and n-butyl counterparts.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-Sec-butyl-2-hydroxybenzaldehyde is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
General Properties
| Property | Value | Source |
| Chemical Name | 5-Sec-butyl-2-hydroxybenzaldehyde | - |
| CAS Number | 59893-28-6 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Expected to be a pale yellow liquid or low-melting solid | Analogy |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and sparingly soluble in water. | Analogy |
Spectroscopic Profile
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, hydroxyl, and sec-butyl protons.
-
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.0 ppm.[3]
-
Hydroxyl Proton (-OH): A broad singlet, often in the range of δ 11.0 ppm, indicative of strong intramolecular hydrogen bonding.
-
Aromatic Protons: Three protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted system.
-
Sec-butyl Protons: A multiplet for the methine proton (CH), and triplets and sextets for the methyl (CH₃) and methylene (CH₂) groups, respectively.
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.
-
Sec-butyl Carbons: Signals corresponding to the four distinct carbons of the sec-butyl group in the aliphatic region.
The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[2] Key expected absorption bands include:
-
O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. The position is lowered due to conjugation and intramolecular hydrogen bonding.[4]
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the aldehyde group (M-29), and fragmentation of the sec-butyl side chain.
Synthesis of 5-Sec-butyl-2-hydroxybenzaldehyde
The synthesis of 5-Sec-butyl-2-hydroxybenzaldehyde can be achieved through the formylation of 4-sec-butylphenol. The Reimer-Tiemann and Duff reactions are two classical and effective methods for the ortho-formylation of phenols.
Proposed Synthetic Pathway: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution to introduce a formyl group predominantly at the ortho position.[5][6]
Caption: Reimer-Tiemann synthesis of 5-Sec-butyl-2-hydroxybenzaldehyde.
Detailed Experimental Protocol (Reimer-Tiemann Reaction)
This protocol is adapted from established procedures for similar phenols and should be optimized for this specific substrate.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-sec-butylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).
-
Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reactivity Profile
The chemical behavior of 5-Sec-butyl-2-hydroxybenzaldehyde is dominated by the interplay of the aldehyde and hydroxyl functional groups.
Schiff Base Condensation
A hallmark reaction of salicylaldehydes is their condensation with primary amines to form Schiff bases (imines).[8] This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the development of various biologically active compounds. The sec-butyl group can provide steric bulk that may influence the geometry and stability of the resulting Schiff base and its metal complexes.
Caption: General scheme for Schiff base formation.
Knoevenagel Condensation
The aldehyde group can participate in Knoevenagel condensations with active methylene compounds, leading to the formation of coumarin derivatives or other α,β-unsaturated systems. This reaction pathway is of significant interest for the synthesis of fluorescent dyes and pharmaceutical intermediates.
Oxidation and Reduction
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (5-sec-butyl-2-hydroxybenzoic acid) using common oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (5-sec-butyl-2-hydroxyphenyl)methanol) using reducing agents like sodium borohydride or lithium aluminum hydride.
Potential Applications in Research and Development
The unique structure of 5-Sec-butyl-2-hydroxybenzaldehyde makes it a promising candidate for several applications:
-
Coordination Chemistry and Catalysis: As a precursor to Schiff base ligands, it can be used to synthesize metal complexes with potential applications in asymmetric catalysis. The steric bulk of the sec-butyl group can influence the enantioselectivity of catalytic reactions.
-
Materials Science: Incorporation of this molecule into polymer backbones or as a side chain can modify the properties of the resulting materials, potentially enhancing their thermal stability or solubility.
-
Drug Development: Substituted salicylaldehydes are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] 5-Sec-butyl-2-hydroxybenzaldehyde serves as a scaffold for the synthesis of new chemical entities with potential therapeutic applications.
Safety and Handling
While a specific safety data sheet for 5-Sec-butyl-2-hydroxybenzaldehyde is not widely available, it should be handled with the care appropriate for a substituted benzaldehyde. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Sec-butyl-2-hydroxybenzaldehyde is a valuable, albeit under-characterized, chemical intermediate. This technical guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, and its expected reactivity profile. By leveraging the established chemistry of substituted salicylaldehydes, researchers can confidently incorporate this molecule into their synthetic strategies for the development of new materials, catalysts, and therapeutic agents. Further experimental validation of the properties outlined in this guide will undoubtedly open up new avenues for its application.
References
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Krygowski, T. M., & Stępień, B. T. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling, 17(10), 2493-2501. Retrieved from [Link]
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